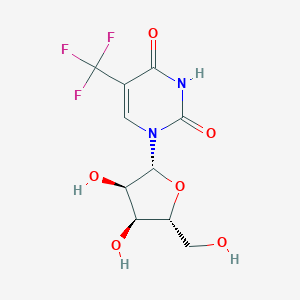

5-(Trifluoromethyl)uridine

概要

説明

5-(Trifluoromethyl)uridine is a purine nucleoside analogue . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .

Synthesis Analysis

The synthesis of 5-(Trifluoromethyl)uridine involves the use of 2’-OCF3 guanosine and uridine phosphoramidites . These are incorporated into oligoribonucleotides by solid-phase synthesis .Molecular Structure Analysis

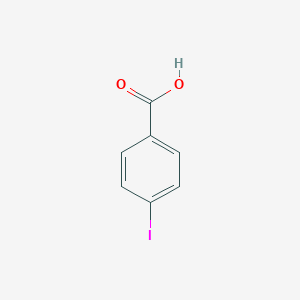

The molecular formula of 5-(Trifluoromethyl)uridine is C10H11F3N2O6 . Its average mass is 312.199 Da and its monoisotopic mass is 312.056915 Da .Chemical Reactions Analysis

5-(Trifluoromethyl)uridine, as a purine nucleoside analogue, has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .Physical And Chemical Properties Analysis

The molecular formula of 5-(Trifluoromethyl)uridine is C10H11F3N2O6 . Its average mass is 312.199 Da and its monoisotopic mass is 312.056915 Da .科学的研究の応用

Cancer Treatment

5-(Trifluoromethyl)uridine is a type of fluorinated pyrimidine, which has been widely used in the treatment of cancer . The most widely used fluorinated pyrimidine is 5-Fluorouracil (5-FU), which is used to treat more than 2 million cancer patients each year .

Inhibition of Thymidylate Synthase

5-(Trifluoromethyl)uridine is known to inhibit thymidylate synthase (TS), an enzyme that is crucial for DNA synthesis . While not as potent a TS inhibitor as the 5-FU metabolite FdUMP, 5-(trifluoromethyl)-2′-deoxyridine 5′-monophosphate, which is a metabolite of trifluorothymine, forms a moderately stable covalent complex with TS .

RNA Modification

Recent studies have implicated new roles for RNA modifying enzymes that are inhibited by 5-FU substitution including tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase .

DNA Topoisomerase 1 Inhibition

Enzymes not previously implicated in FP activity, including DNA topoisomerase 1 (Top1), were established as mediating FP anti-tumor activity .

RNA Labeling

Fluorine labeling of ribonucleic acids (RNA) in conjunction with 19F NMR spectroscopy has emerged as a powerful strategy for spectroscopic analysis of RNA structure and dynamics, and RNA-ligand interactions .

Therapeutic Oligonucleotides

The 2’-OCF3 modification has potential for applications in therapeutic oligonucleotides . Three 2’-OCF3 modified siRNAs were tested in silencing of the BASP1 gene which indicated enhanced performance for one of them .

作用機序

Target of Action

5-(Trifluoromethyl)uridine is a purine nucleoside analogue . It is structurally related to idoxuridine and is an active antiviral agent . The primary target of 5-(Trifluoromethyl)uridine is thymidine phosphorylase , an enzyme found in the gastrointestinal tract, liver, and tumor tissue . This enzyme is responsible for the rapid degradation of trifluridine to an inactive metabolite .

Mode of Action

In anticancer therapy, 5-(Trifluoromethyl)uridine acts as a thymidine-based nucleoside metabolic inhibitor . It gets incorporated into the DNA of cancer cells following cell uptake, which leads to the aberration of DNA function during cell replication . This results in the inhibition of DNA synthesis and the induction of apoptosis .

Biochemical Pathways

The biochemical pathways affected by 5-(Trifluoromethyl)uridine involve the inhibition of DNA synthesis . This results in the disruption of DNA function during cell replication, leading to cell death .

Pharmacokinetics

5-(Trifluoromethyl)uridine is mainly eliminated by metabolism via thymidine phosphorylase to form an inactive metabolite, 5-(trifluoromethyl) uracil (FTY) . No other major metabolites were detected in plasma or urine . The elimination half-life of trifluridine was found to be 1.4 hours on the first day and increases to 2.1 hours on the twelfth day .

Result of Action

The result of the action of 5-(Trifluoromethyl)uridine is the inhibition of DNA synthesis and the induction of apoptosis . This leads to the death of cancer cells, thereby exhibiting its antitumor activity .

Action Environment

The action of 5-(Trifluoromethyl)uridine can be influenced by various environmental factors. For instance, the presence of thymidine phosphorylase in the gastrointestinal tract, liver, and tumor tissue can affect the bioavailability of the drug . .

Safety and Hazards

Trifluridine, a related compound, is classified as a germ cell mutagenicity (Category 2), carcinogenicity (Category 2), and reproductive toxicity (Category 2) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is suspected of causing genetic defects, cancer, and damaging fertility or the unborn child .

将来の方向性

The combination product of trifluridine with tipiracil has been approved in Japan, the United States, and the European Union for the treatment of adult patients with metastatic colorectal cancer . This indicates potential future directions for the use of 5-(Trifluoromethyl)uridine in cancer treatment .

特性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O6/c11-10(12,13)3-1-15(9(20)14-7(3)19)8-6(18)5(17)4(2-16)21-8/h1,4-6,8,16-18H,2H2,(H,14,19,20)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJHQHNFRZXWRD-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944217 | |

| Record name | 4-Hydroxy-1-pentofuranosyl-5-(trifluoromethyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)uridine | |

CAS RN |

21618-67-7 | |

| Record name | 5-(Trifluoromethyl)uridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021618677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-1-pentofuranosyl-5-(trifluoromethyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(TRIFLUOROMETHYL)URIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5S86A4Y5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5-(Trifluoromethyl)uridine exert its antitumor activity?

A1: 5-(Trifluoromethyl)uridine (also known as Trifluridine or F3Thd) functions as an antitumor antimetabolite. Research indicates that it exerts its effect through incorporation into DNA, primarily targeting rapidly dividing cancer cells. [] More specifically, the metabolite of F3Thd, 5-trifluoromethyl-2′-deoxyuridine 5′-monophosphate, acts as a mechanism-based inhibitor of thymidylate synthase. [] This inhibition disrupts DNA synthesis and ultimately leads to cell death in sensitive cancer cell lines. []

Q2: What is the molecular formula and weight of 5-(Trifluoromethyl)uridine?

A2: The molecular formula for 5-(Trifluoromethyl)uridine is C10H11F3N2O6. Its molecular weight is 312.2 g/mol. []

Q3: Have any studies investigated the structure-activity relationship (SAR) of 5-(Trifluoromethyl)uridine and its derivatives?

A3: Yes, researchers have explored the SAR of F3Thd, particularly focusing on O-alkyl derivatives. Studies have shown that modifications at the 3' and 5' positions of the deoxyribose sugar moiety with benzyl or ethyl groups can significantly impact antitumor activity. For instance, 3'-O-(p-chlorobenzyl)-F3Thd demonstrated a tenfold increase in activity compared to unmodified F3Thd against sarcoma 180 in mice. [] This suggests that specific structural modifications can enhance the potency of F3Thd.

Q4: Are there any known resistance mechanisms associated with 5-(Trifluoromethyl)uridine?

A4: While not extensively studied for 5-(Trifluoromethyl)uridine specifically, resistance to fluoropyrimidines, in general, is a significant clinical challenge. Mechanisms of resistance often involve alterations in the target enzyme, thymidylate synthase, such as increased expression levels. [] Research suggests that a novel combination antimetabolite, TAS-102, which includes F3Thd as one of its active components, retains its efficacy in fluorouracil (5-FU)-resistant cancer cells. This suggests that TAS-102 may overcome some of the common resistance mechanisms associated with 5-FU, potentially through the incorporation of F3Thd into DNA. []

Q5: What analytical methods are typically employed for characterizing and quantifying 5-(Trifluoromethyl)uridine?

A5: Various analytical techniques can be employed for the characterization and quantification of 5-(Trifluoromethyl)uridine. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information. [] For quantification, high-performance liquid chromatography (HPLC) coupled with various detectors, such as UV or mass spectrometry, is commonly used due to its sensitivity and selectivity. []

Q6: Have there been any investigations into drug delivery strategies for enhancing the targeting and efficacy of 5-(Trifluoromethyl)uridine?

A6: While the provided abstracts do not explicitly discuss drug delivery strategies specific to 5-(Trifluoromethyl)uridine, one abstract mentions a pharmaceutical combination incorporating F3Thd with two other chemotherapeutic agents, nintedanib, and tipiracil. [] This suggests ongoing research into combination therapies that may improve the delivery and efficacy of F3Thd, potentially by targeting different aspects of tumor growth and progression.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea](/img/structure/B57083.png)

![3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea](/img/structure/B57084.png)

![(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B57094.png)

![1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B57095.png)